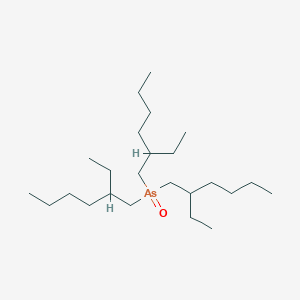

Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane

Beschreibung

Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane is an organoarsenic compound featuring a pentavalent arsenic center bonded to three 2-ethylhexyl groups and one oxo ligand. The 2-ethylhexyl substituents likely enhance lipophilicity, influencing solubility and interaction with organic matrices, as observed in analogous organoarsenic species .

Eigenschaften

CAS-Nummer |

54664-64-1 |

|---|---|

Molekularformel |

C24H51AsO |

Molekulargewicht |

430.6 g/mol |

IUPAC-Name |

3-[bis(2-ethylhexyl)arsorylmethyl]heptane |

InChI |

InChI=1S/C24H51AsO/c1-7-13-16-22(10-4)19-25(26,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |

InChI-Schlüssel |

QGGZFLIZIMIZNE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)C[As](=O)(CC(CC)CCCC)CC(CC)CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The general reaction can be represented as follows:

3C8H17OH+POCl3→(C8H17O)3P+3HCl

Industrial Production Methods

In industrial settings, the production of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The process involves continuous monitoring and adjustment to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The 2-ethylhexyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.

Wirkmechanismus

The mechanism of action of Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Tris(tert-butyldimethylsilyloxy)arsane

- Structure : This compound features a central arsenic atom bonded to three tert-butyldimethylsilyloxy (TBSO) groups. Unlike Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane, it lacks an oxo ligand and is trivalent (lambda~3~-arsane).

- Properties: Detected via GC-MS in environmental samples, indicating moderate volatility and thermal stability during analysis . No reported bioactivity, suggesting low acute toxicity or inertness in biological systems .

- Applications : Primarily identified as a pollutant or intermediate in siloxane degradation pathways .

Arsenous Acid, Tris(trimethylsilyl) Ester

- Structure : An arsenic(III) compound with three trimethylsilyl (TMS) groups attached via oxygen atoms.

- Properties: Volatile under GC-MS conditions, eluting at RT 42.968 min in dichloromethane extracts . Similar to Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane, its silyl groups enhance stability against hydrolysis compared to non-silylated analogs.

Tris(biphenyl-4-yl)arsane

- Structure : A trivalent arsenic compound with three biphenyl-4-yl substituents. Crystal structure analysis reveals a distorted trigonal pyramidal geometry, with dihedral angles between phenyl rings ranging from 5.7° to 88.2° .

- Physical Properties :

- Applications: Potential use in supramolecular chemistry or as a precursor for arsenic-containing polymers.

Uranium Tris(imido) and Tris(oxo) Analogues

- Structure : Uranium complexes with tris(imido) or tris(oxo) ligands, analogous to the oxo group in Tris(2-ethylhexyl)(oxo)-lambda~5~-arsane.

- Bonding : Computational studies show stronger covalent character in uranium–imido bonds compared to uranium–oxo bonds, attributed to ligand redox activity .

- Relevance : Highlights the electronic influence of oxo vs. imido ligands on metal center reactivity, a consideration for designing arsenic-based catalysts .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.